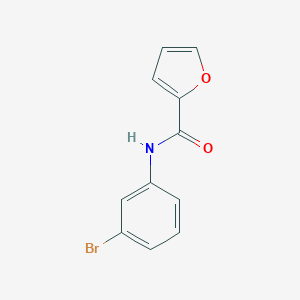
N-(3-bromophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-bromophenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C11H8BrNO2 and its molecular weight is 266.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
N-(3-bromophenyl)furan-2-carboxamide has been investigated for its potential as a therapeutic agent. Studies have suggested that compounds with similar structures exhibit significant antimicrobial and anticancer properties. For instance, research indicates that derivatives of furan compounds can inhibit the growth of drug-resistant bacteria and cancer cell lines.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules through various chemical reactions, including cross-coupling reactions, which are essential in developing pharmaceuticals and agrochemicals.
Material Science
In material science, this compound is explored for its potential in developing new materials with specific properties, such as polymers and coatings. Its ability to form stable structures makes it a candidate for advanced material applications.
Antimicrobial Properties
Research has demonstrated the effectiveness of this compound against several clinically isolated drug-resistant bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae. The compound exhibited low minimum inhibitory concentrations (MICs), indicating potent antibacterial activity.
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Acinetobacter baumannii | Low µg/mL |
| This compound | Klebsiella pneumoniae | Low µg/mL |
Anticancer Activity
This compound has shown promise in anticancer studies, where it was found to inhibit cell proliferation in various cancer cell lines. Its mechanism of action may involve interaction with specific molecular targets, disrupting pathways critical for cancer cell survival.
Evaluation of Antimicrobial Properties
A study evaluated the antibacterial effects of this compound against multi-drug resistant strains using agar diffusion methods. The results indicated enhanced activity compared to non-brominated counterparts, supporting the hypothesis that halogenation improves antimicrobial properties.
Cytotoxicity in Cancer Models
Another significant study focused on the cytotoxic effects of furan derivatives on cancer cell lines. It was found that compounds similar to this compound significantly inhibited cell growth in vitro, suggesting potential therapeutic applications in oncology.
Properties
CAS No. |
19771-82-5 |
|---|---|
Molecular Formula |
C11H8BrNO2 |
Molecular Weight |
266.09 g/mol |
IUPAC Name |
N-(3-bromophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H8BrNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) |
InChI Key |
LEMAIDTUROCEKC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















